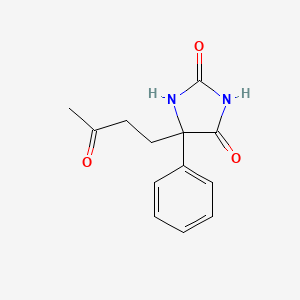

![molecular formula C16H18N6O2 B2390870 3-甲氧基-1-甲基-N-{2-[4-(吡啶-4-基)-1H-吡唑-1-基]乙基}-1H-吡唑-4-甲酰胺 CAS No. 2034372-02-4](/img/structure/B2390870.png)

3-甲氧基-1-甲基-N-{2-[4-(吡啶-4-基)-1H-吡唑-1-基]乙基}-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and acidity or basicity .科学研究应用

ATM 激酶抑制发现

该化合物已在新型 3-喹啉甲酰胺系列中得到探索,被确认为共济失调毛细血管扩张症突变 (ATM) 激酶的选择性抑制剂。这项研究发现了表现出有效且高度选择性 ATM 抑制的分子,适用于口服给药,并且在与 DNA 双链断裂诱导剂联合使用时在疾病相关模型中有效。这使该化合物成为探索体内 ATM 抑制的有价值工具,并有可能推进癌症治疗研究 (Degorce 等,2016)。

针对癌细胞的细胞毒活性

对吡唑和吡唑并[1,5-a]嘧啶衍生物的进一步研究(包括与指定化合物相似的结构)已证明在体外对艾氏腹水癌 (EAC) 细胞具有细胞毒活性。这些研究通过为具有细胞毒性特性的化合物的合成和表征提供基础,有助于了解该化合物在癌症治疗中的潜在功效 (Hassan 等,2014)。

对杂环化学的贡献

专注于合成新杂环化合物的研究已利用相关化学结构来创建新型吡唑并[1,5-a]嘧啶和席夫碱。这些合成化合物已针对各种人类癌细胞系评估其细胞毒活性,提供了构效关系的见解,并突出了此类化学框架在药物化学中的更广泛适用性 (Hassan 等,2015)。

X 射线粉末衍射研究

该化合物的结构分析有助于药物开发,正如 X 射线粉末衍射研究所示。此类分析对于识别纯化合物形式和确保合成药物的质量至关重要。该研究领域强调了精确表征技术在候选药物开发中的重要性 (Wang 等,2017)。

作用机制

Target of Action

The primary target of this compound, also known as Pralsetinib (BLU-667) , is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation . It has been implicated in several types of cancer, including non-small cell lung cancer (NSCLC) and thyroid cancer .

Mode of Action

Pralsetinib acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby preventing the signaling pathways that lead to cell growth and proliferation . It has been shown to be effective against both wild-type RET and several common RET oncogenic mutations .

Biochemical Pathways

By inhibiting RET, Pralsetinib disrupts the signaling pathways that drive cell growth and proliferation . This includes the MAPK/ERK and PI3K/AKT pathways, which are key regulators of cell survival and proliferation . The disruption of these pathways leads to a reduction in tumor growth .

Pharmacokinetics

It is known to be soluble in dmso , suggesting it may be administered orally

Result of Action

The inhibition of RET by Pralsetinib leads to a decrease in cell growth and proliferation, effectively reducing the growth of tumors driven by RET mutations . In preclinical studies, Pralsetinib has been shown to effectively inhibit the growth of NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 .

Action Environment

The action of Pralsetinib can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound . Additionally, the presence of other substances, such as proteins or lipids, can potentially affect its bioavailability and efficacy.

安全和危害

未来方向

属性

IUPAC Name |

3-methoxy-1-methyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2/c1-21-11-14(16(20-21)24-2)15(23)18-7-8-22-10-13(9-19-22)12-3-5-17-6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHLRIZCRUPZMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2390793.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2390794.png)

![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)

![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)

![4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390801.png)

![1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2390802.png)

![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2390808.png)